Chemoselective Oxime Ligation
Unlike Fmoc‑Pro‑OH or Fmoc‑Hyp‑OH, peptides containing the 4‑ketoproline residue undergo efficient condensation with alkoxyamines to form stable oxime conjugates. In a model collagen‑mimetic peptide (CMP), [Kep]CMP was quantitatively converted to [biotin–Kep]CMP upon heating with aminooxy‑biotin in methanol for 30 min, with no detectable side‑product formation and retention of triple‑helix integrity [1]. The reaction exploits the electrophilic carbonyl of the ketone; proline or hydroxyproline cannot participate in this ligation, and 4‑azidoproline requires Cu(I)-catalysed click conditions that are orthogonal but incompatible with reductant‑sensitive systems [2].
| Evidence Dimension | Conjugation efficiency (oxime formation) |
|---|---|
| Target Compound Data | [Kep]CMP → [biotin–Kep]CMP in 30 min (methanol, heat); conjugation did not alter triple‑helix thermostability |
| Comparator Or Baseline | Fmoc-Pro-OH or Fmoc-Hyp-OH: no reactive carbonyl → no oxime conjugation; Fmoc-4-azido-Pro-OH: orthogonal CuAAC click chemistry |
| Quantified Difference | Exclusive oxime bioconjugation modality unavailable with non‑ketone prolines |
| Conditions | Collagen‑mimetic peptide (CMP) model; conjugation with aminooxy-biotin in methanol, heat |
Why This Matters
The ketone provides a bioorthogonal ligation handle that is absent in standard proline building blocks, enabling site‑specific peptide modification without interfering with biological function.
- [1] Shoulders, M. D., Kamer, K. J. & Raines, R. T. (2015) Biopolymers, 104(2), 110–115. doi:10.1002/bip.22620 View Source
- [2] Shoulders, M. D., Kamer, K. J. & Raines, R. T. (2015) Biopolymers, 104(2), 110–115. (Orthogonality with azidoproline noted in Discussion.) View Source
